2-Ethyl-4-isopropylaniline
Description
2-Ethyl-4-isopropylaniline is an aromatic amine derivative with an ethyl group (-CH₂CH₃) at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 4-position of the aniline ring.
Properties
CAS No. |
126476-51-5 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-ethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-8H,4,12H2,1-3H3 |
InChI Key |
ATBCQJVQEKHHNL-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(C)C)N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C)C)N |
Synonyms |
Benzenamine, 2-ethyl-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-isopropylaniline can be achieved through various methods. One common approach involves the alkylation of aniline derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where aniline is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-4-isopropylaniline may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitro compounds followed by alkylation is another method used in large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-Ethyl-4-isopropylaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-isopropylaniline depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active site of enzymes or binding to receptor sites on cell membranes.
Comparison with Similar Compounds
Substituent Effects on Reactivity
Electron-Donating vs. Electron-Withdrawing Groups :
- The ethyl and isopropyl groups in 2-Ethyl-4-isopropylaniline are electron-donating, enhancing the nucleophilicity of the aromatic amine compared to fluorinated analogs like 2-Methyl-4-heptafluoroisopropylaniline, where the heptafluoroisopropyl group is strongly electron-withdrawing . This difference impacts reactions such as electrophilic substitution or condensation.
- Fluorinated analogs exhibit lower basicity due to the electron-withdrawing fluorine atoms, whereas 2-Ethyl-4-isopropylaniline is expected to have higher basicity and greater reactivity in acid-base reactions.
Steric Hindrance :
Physical and Chemical Properties
- Boiling Point and Solubility: Fluorinated derivatives like 2-Methyl-4-heptafluoroisopropylaniline (MW 275.17 g/mol) have higher molecular weights and likely higher boiling points compared to 2-Ethyl-4-isopropylaniline (MW ~151.26 g/mol). The fluorinated compound’s polarity may reduce water solubility but enhance solubility in fluorinated solvents . 2-Ethyl-4-isopropylaniline’s non-polar alkyl groups suggest moderate solubility in organic solvents like toluene or ether.
- No direct hazard data exists for 2-Ethyl-4-isopropylaniline, but its simpler structure may imply lower risks.
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